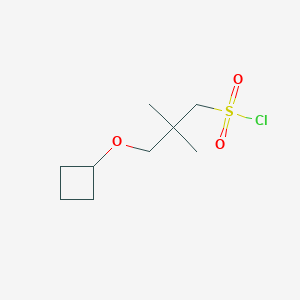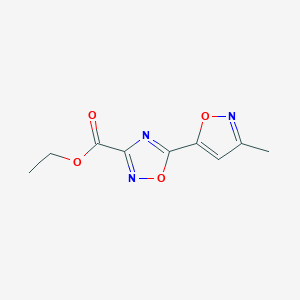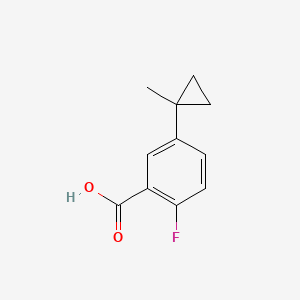
3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonyl chloride is an organic compound with the molecular formula C9H17ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis and various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3-cyclobutoxy-2,2-dimethylpropane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonic acid+SOCl2→3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases .
化学反応の分析
Types of Reactions
3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.
Reduction: Reduction of the sulfonyl chloride group can yield sulfinyl or thiol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous bases such as sodium hydroxide can be used to hydrolyze the sulfonyl chloride group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for the reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate esters: Formed by the reaction with alcohols.
Sulfonic acids: Formed by hydrolysis.
Sulfinyl and thiol derivatives: Formed by reduction.
科学的研究の応用
3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonyl chloride has several applications in scientific research, including:
Organic synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical research: Employed in the development of sulfonamide-based drugs and other bioactive molecules.
Material science: Utilized in the modification of polymers and other materials to introduce sulfonyl functional groups.
Chemical biology: Used in the study of enzyme mechanisms and protein modifications involving sulfonylation reactions.
作用機序
The mechanism of action of 3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
類似化合物との比較
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methyl group.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.
Tosyl chloride (p-toluenesulfonyl chloride): A sulfonyl chloride with a toluene ring.
Uniqueness
3-Cyclobutoxy-2,2-dimethylpropane-1-sulfonyl chloride is unique due to the presence of the cyclobutoxy group and the 2,2-dimethylpropane backbone. These structural features impart distinct reactivity and steric properties compared to simpler sulfonyl chlorides. The cyclobutoxy group can influence the compound’s solubility and reactivity, making it suitable for specific synthetic applications .
特性
分子式 |
C9H17ClO3S |
|---|---|
分子量 |
240.75 g/mol |
IUPAC名 |
3-cyclobutyloxy-2,2-dimethylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO3S/c1-9(2,7-14(10,11)12)6-13-8-4-3-5-8/h8H,3-7H2,1-2H3 |
InChIキー |
SQLDOORBCTXCOC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COC1CCC1)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13489508.png)




![{3-[(Trimethylsilyl)methyl]cyclobutyl}methanesulfonyl chloride](/img/structure/B13489524.png)
![5-[1-(Aminomethyl)but-3-enylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13489527.png)

![1-Butyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B13489537.png)

![N-[(4-bromothiophen-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13489554.png)

